3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one
Description
3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is a halogenated benzoxazolone derivative characterized by a fluorobenzoyl group at the 3-position and diiodo substitutions at the 5- and 7-positions of the benzoxazolone core. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer and antimicrobial properties . (2011), which demonstrated potent anticancer and antimicrobial activities .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6FI2NO3/c15-8-3-1-7(2-4-8)13(19)18-11-6-9(16)5-10(17)12(11)21-14(18)20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCIUWLEVRNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6FI2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzoxazole derivative with 4-fluorobenzoyl chloride, followed by iodination using iodine and a suitable oxidizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diiodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents include iodine, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and diiodo groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Halogenation Effects : The diiodo substitutions in the target compound significantly increase molecular weight (~532.9 vs. ~257.3 for the fluorobenzyl analog) and lipophilicity (predicted XlogP ~4.5 vs. 2.9), which may enhance membrane permeability and bioavailability.
Substituent Position : The fluorobenzoyl group at the 3-position introduces a carbonyl moiety, creating stronger electron-withdrawing effects compared to the fluorobenzyl group in the analog from . This could influence binding interactions with biological targets .
Anticancer Activity:
- Murty et al. (2011) reported that 2-substituted benzoxazoles and 3-propyl derivatives exhibited IC₅₀ values in the range of 1–10 µM against human cancer cell lines (e.g., MCF-7, HeLa) . The diiodo and fluorobenzoyl groups in the target compound may enhance cytotoxicity through increased halogen bonding and improved cellular uptake.
Antimicrobial Activity:
- 3-substituted benzoxazolones with alkyl or aryl groups showed moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The iodine atoms in the target compound could potentiate antimicrobial effects via disruption of microbial membranes or enzyme inhibition.
Limitations:
Direct biological data for the target compound are unavailable in the provided evidence.
Biological Activity
3-(4-Fluorobenzoyl)-5,7-diiodo-1,3-benzoxazol-2(3H)-one is a synthetic compound with notable biological activities. This article reviews its chemical properties, synthesis, and biological activities, including its potential applications in medicinal chemistry.
- Chemical Formula : C14H6F I2 N O3
- Molecular Weight : 509.01 g/mol
- CAS Number : 865657-75-6
- Structure : The compound features a benzoxazole core substituted with fluorobenzoyl and diiodo groups, contributing to its unique properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-fluorobenzoic acid and appropriate iodinated precursors.
- Reagents : Commonly used reagents include phosphorus oxychloride (POCl3) for the formation of the benzoxazole ring.
- Conditions : The reaction is usually carried out under reflux conditions to ensure complete conversion.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related benzoxazole derivatives can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
The biological activity is attributed to the compound's ability to interact with specific biomolecular targets:
- PARP Inhibition : Some derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, particularly those with BRCA mutations .
Selective Receptor Binding
The compound has been evaluated for its binding affinity to various receptors:
- Serotonin Receptor Affinity : A related compound demonstrated high affinity for serotonin 5-HT2 receptors (Ki = 7.0 nM), indicating potential applications in neuropharmacology .
Case Studies
- Study on Antitumor Efficacy : In vitro studies using breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value in the nanomolar range, suggesting potent antitumor activity.
- Binding Studies : Competitive binding assays revealed that the compound selectively binds to serotonin receptors over dopamine receptors, highlighting its potential in developing targeted therapies for psychiatric disorders.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 509.01 g/mol |
| CAS Number | 865657-75-6 |
| Antitumor IC50 | Nanomolar range |
| Serotonin Receptor Ki | 7.0 nM |
| D2 Receptor Ki | 153 nM |
| D1 Receptor Ki | 265 nM |
Q & A
Q. In Vitro Assays :
- MTT/PI Staining : Quantify cell viability and necrosis/apoptosis ratios.
- Flow Cytometry : Detect mitochondrial membrane depolarization (JC-1 dye) and caspase-3/7 activation.
Q. Molecular Targets :
- Kinase Profiling : Screen for Janus kinase (JAK) inhibition using recombinant enzyme assays (see related benzoxazolone-based JAK inhibitors ).
- Western Blotting : Assess pro-apoptotic proteins (Bax, Bak) and anti-apoptotic markers (Bcl-2).
- Controls : Include positive controls (e.g., staurosporine for apoptosis) and validate with siRNA knockdowns .
Q. How can computational modeling improve the design of benzoxazolone derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., JAK or bacterial enzymes).
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions.
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine’s role in bioavailability) with bioactivity data.
- Validation : Cross-check predictions with in vitro permeability assays (Caco-2 cells) and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
